

# Application Notes and Protocols for Pik-75 in Cell Culture

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## Compound of Interest

Compound Name: *Pik-75*

Cat. No.: *B1354059*

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These application notes provide a comprehensive guide for utilizing **Pik-75**, a potent and selective inhibitor of the p110 $\alpha$  isoform of phosphoinositide 3-kinase (PI3K), in various cell culture applications. The following sections detail its mechanism of action, recommended working concentrations, and experimental protocols.

## Introduction to Pik-75

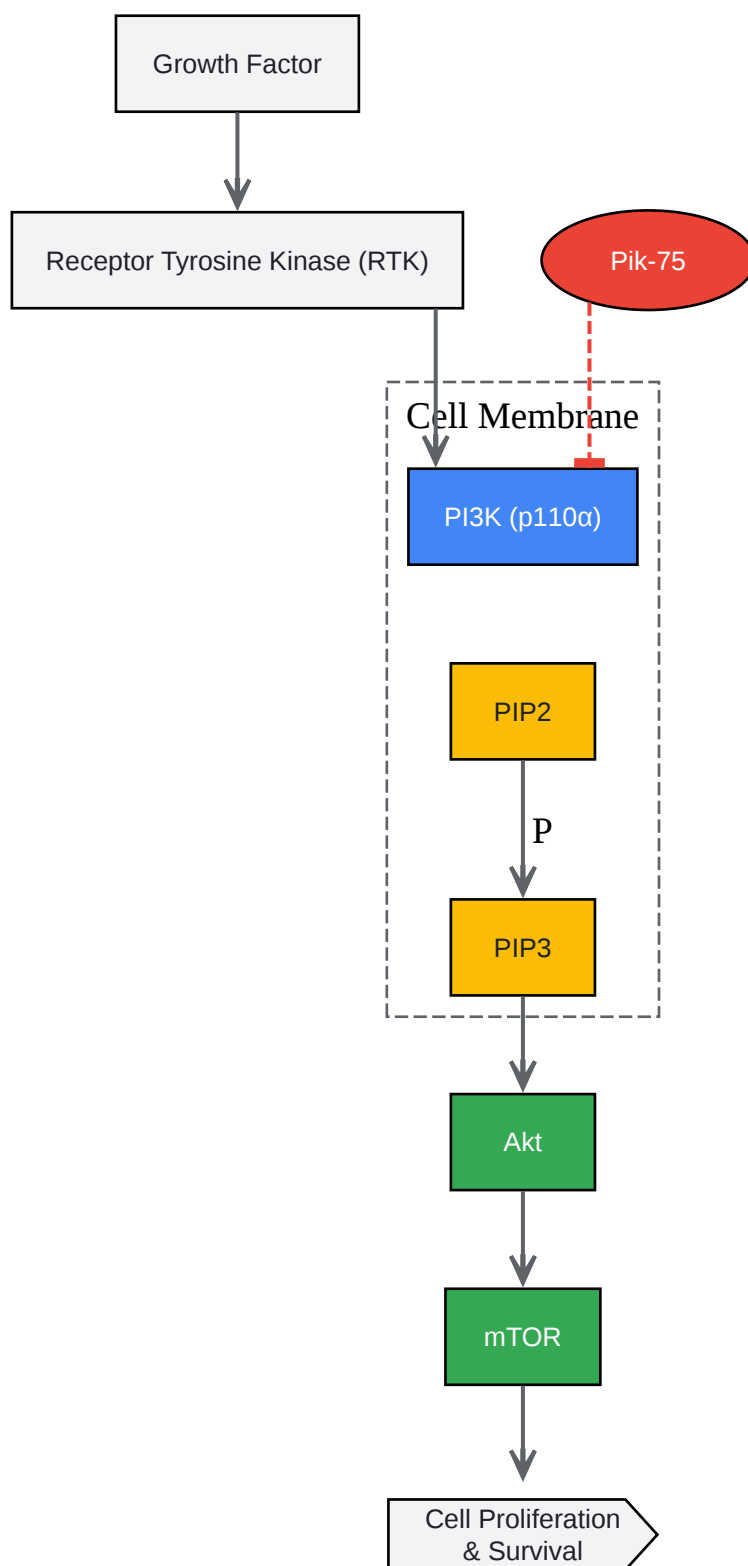
**Pik-75** is a reversible, cell-permeable inhibitor primarily targeting the p110 $\alpha$  subunit of PI3K with a high degree of selectivity.<sup>[1]</sup> It also exhibits potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).<sup>[1][2]</sup> Its ability to modulate the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for studying cancer biology, insulin signaling, and inflammatory responses.<sup>[3][4][5]</sup> Recent studies have also identified **Pik-75** as a dual inhibitor of PI3K and Cyclin-Dependent Kinase 9 (CDK9), leading to the suppression of Mcl-1 transcription.<sup>[6][7][8]</sup>

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>14</sub> BrN <sub>5</sub> O <sub>4</sub> S	[9]
Molecular Weight	452.3 g/mol	[9]
CAS Number	372196-67-3	[1][9]
Solubility	Soluble in DMSO (e.g., to 5 mM); Insoluble in water.	[2]

## Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

**Pik-75** exerts its effects by inhibiting the kinase activity of PI3K $\alpha$ , a key enzyme in the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and motility.[10][11] Upon activation by growth factors or other stimuli, PI3K $\alpha$  phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival and proliferation.[12] By inhibiting PI3K $\alpha$ , **Pik-75** blocks the production of PIP3, leading to the deactivation of Akt and its downstream targets.[3]



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Caption: **Pik-75** inhibits the PI3K/Akt/mTOR signaling pathway.

## Recommended Working Concentrations

The optimal working concentration of **Pik-75** is cell line-dependent and should be determined empirically for each experimental system. The following tables summarize reported effective concentrations from various studies.

Table 1: IC<sub>50</sub> Values of **Pik-75** in Various Cell Lines

Cell Line	Assay Type	Incubation Time	IC <sub>50</sub> Value	Reference
p110α (enzyme assay)	Kinase Assay	N/A	5.8 nM	[1][2]
DNA-PK (enzyme assay)	Kinase Assay	N/A	2 nM	[2]
MV4-11 (Human AML)	Cytotoxicity	72 hours	3 nM	[2]
NZOV9 (Human Ovarian)	Proliferation	N/A	66 nM	[2]
Mantle Cell Lymphoma (MCL) lines	Cell Viability	72 hours	1.5 - 17.2 nM	[6]
CHO-IR	Akt Phosphorylation	5 minutes	78 nM	[13][14]
3T3-L1 Adipocytes	Akt Phosphorylation	N/A	1.3 μM	[13][14]
L6 Myotubes	Akt Phosphorylation	N/A	1.2 μM	[13][14]

Table 2: Effective Concentrations for Specific Cellular Effects

Cell Line/System	Effect	Concentration	Incubation Time	Reference
Rec-1 & Rec1-Re (MCL)	Apoptosis Induction	10 - 50 nM	24 hours	<a href="#">[6]</a>
Human Airway Smooth Muscle Cells	Inhibition of TNF- $\alpha$ induced CD38 expression	10 nM	N/A	<a href="#">[2]</a>
Nonasthmatic ASM cells	Reduced Cell Survival	1 $\mu$ M	N/A	<a href="#">[2]</a>
Pancreatic Cancer Cells	Inhibition of Proliferation	0.1 - 1000 nM	48 hours	<a href="#">[13]</a> <a href="#">[14]</a>

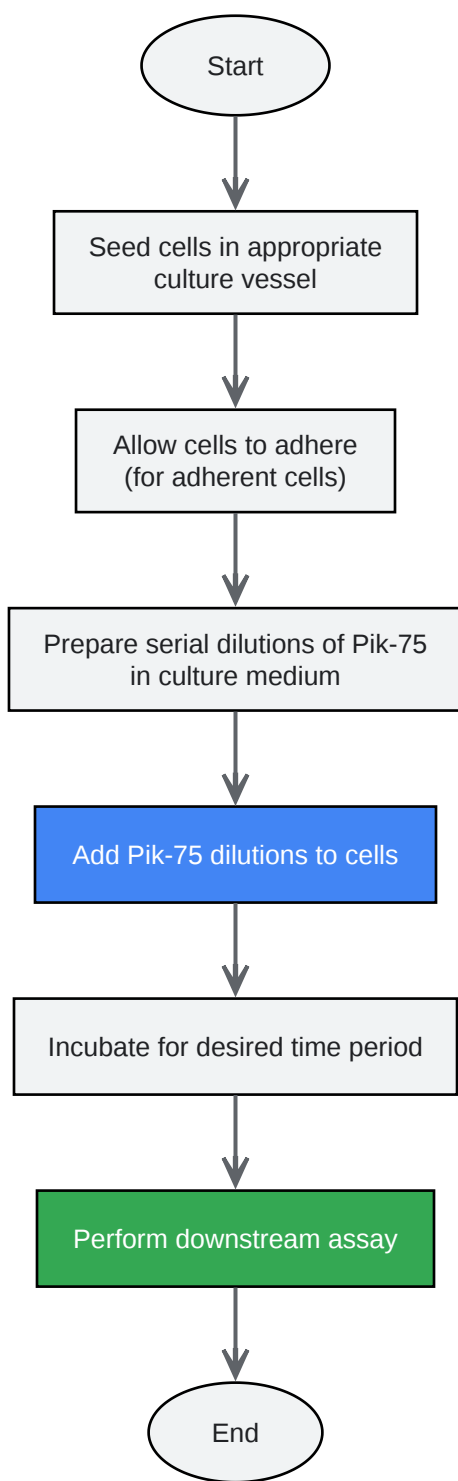
## Experimental Protocols

### Preparation of Pik-75 Stock Solution

It is recommended to prepare a concentrated stock solution of **Pik-75** in dimethyl sulfoxide (DMSO).

- Materials: **Pik-75** powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Procedure: a. Allow the **Pik-75** vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of **Pik-75** powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.52 mg of **Pik-75** (MW: 452.3 g/mol ) in 1 mL of DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.[\[2\]](#)[\[13\]](#)

### General Cell Culture Treatment Protocol



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Caption: General workflow for cell treatment with **Pik-75**.

- **Cell Seeding:** Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight for adherent cell lines.
- **Preparation of Working Solutions:** On the day of the experiment, thaw an aliquot of the **Pik-75** stock solution. Prepare fresh serial dilutions of **Pik-75** in pre-warmed complete cell culture medium to achieve the final desired concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (e.g.,  $\leq 0.1\%$ ).
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing the different concentrations of **Pik-75** or the vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- **Downstream Analysis:** Following incubation, proceed with the desired downstream assays.

## Cell Viability/Proliferation Assay (MTT Assay Example)

This protocol provides a general guideline for assessing the effect of **Pik-75** on cell viability using an MTT assay.

- **Materials:** 96-well plates, cells of interest, complete culture medium, **Pik-75** stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
- **Procedure:** a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight. b. Treat the cells with a range of **Pik-75** concentrations and a vehicle control as described in section 4.2. c. After the desired incubation period (e.g., 72 hours), add 10-20  $\mu$ L of MTT reagent (5 mg/mL in PBS) to each well. d. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. e. Carefully remove the medium and add 100-150  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals. f. Incubate for an additional 4-16 hours at 37°C in the dark.<sup>[2]</sup> g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## Western Blotting for Akt Phosphorylation

This protocol is for assessing the inhibitory effect of **Pik-75** on the PI3K pathway by measuring the phosphorylation of Akt.

- **Materials:** 6-well plates, cells of interest, complete culture medium, **Pik-75** stock solution, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt), HRP-conjugated secondary antibodies, ECL substrate.
- **Procedure:** a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-16 hours if assessing stimulation-induced phosphorylation. c. Pre-treat the cells with various concentrations of **Pik-75** or vehicle control for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., insulin, EGF) for a short period (e.g., 10-30 minutes) to induce Akt phosphorylation. e. Wash the cells with ice-cold PBS and lyse them with lysis buffer. f. Determine the protein concentration of the lysates using a BCA or Bradford assay. g. Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane. h. Block the membrane and probe with primary antibodies against phospho-Akt and total Akt. i. Incubate with the appropriate HRP-conjugated secondary antibody. j. Detect the signal using an ECL substrate and an imaging system. k. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

## Concluding Remarks

**Pik-75** is a valuable research tool for investigating PI3K signaling and its role in various cellular processes. The provided protocols and concentration guidelines serve as a starting point for experimental design. It is imperative for researchers to optimize the conditions for their specific cell lines and experimental questions to ensure reliable and reproducible results.

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